Home > Products > Building Blocks P10863 > 6-(Trifluoromethyl)quinoxaline
6-(Trifluoromethyl)quinoxaline - 41959-33-5

6-(Trifluoromethyl)quinoxaline

Catalog Number: EVT-377399
CAS Number: 41959-33-5
Molecular Formula: C9H5F3N2
Molecular Weight: 198.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-(Trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H5F3N2 . It is a derivative of quinoxaline, a class of heterocyclic compounds .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 6-(Trifluoromethyl)quinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized using various analytical and spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)quinoxaline consists of a benzene ring fused with a pyrazine ring, with a trifluoromethyl group attached . The presence of the trifluoromethyl group can significantly influence the compound’s optical properties .

Chemical Reactions Analysis

Quinoxaline derivatives, including 6-(Trifluoromethyl)quinoxaline, have been the subject of numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods .

2-Amino-3-chloro-6-(trifluoromethyl)quinoxaline

Compound Description: This compound serves as a precursor in the synthesis of 9-(Trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines (9-CF3-PIQs) [].

9-(Trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines (9-CF3-PIQs)

Compound Description: This class of compounds is synthesized from 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline and substituted pyridines [].

3-((4-Methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic Acid (Ty38c)

Compound Description: Ty38c displays potent bactericidal activity against Mycobacterium tuberculosis, including intracellular bacteria [, ]. It functions as a noncovalent, noncompetitive inhibitor of decaprenylphosphoryl-d-ribose oxidase (DprE1), an enzyme essential for mycobacterial cell wall biosynthesis [, ].

Various Quinoxaline Analogs

Compound Description: These analogs, derived from structural modifications of Ty38c, demonstrate varying degrees of inhibitory activity against DprE1 and bactericidal activity against M. tuberculosis [, ]. Co-crystal structures of DprE1 complexed with eight of these analogs have provided valuable insights into the enzyme's active site [, ].

Overview

6-(Trifluoromethyl)quinoxaline is a derivative of quinoxaline, characterized by the presence of a trifluoromethyl group at the sixth position of the quinoxaline ring. Quinoxaline itself is a bicyclic compound formed from two fused aromatic rings, specifically a benzene and a pyrazine ring. The introduction of the trifluoromethyl group enhances the compound's chemical properties, making it valuable in various scientific applications, particularly in medicinal chemistry.

Source and Classification

The compound is classified under heterocyclic compounds, particularly within the category of quinoxalines. Its IUPAC name is 6-(trifluoromethyl)quinoxaline, and it is recognized for its potential biological activities, including anticancer properties. The synthesis of this compound has been explored extensively in scientific literature, highlighting its importance in drug development and chemical research .

Synthesis Analysis

The synthesis of 6-(trifluoromethyl)quinoxaline typically involves several key steps:

  1. Preparation of Intermediate Compounds: The synthesis often begins with ortho-phenylenediamine and dicarbonyl compounds through a condensation reaction, which forms the basic quinoxaline structure. This method requires elevated temperatures and acidic catalysts to facilitate the reaction .
  2. Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic fluorination using suitable trifluoromethylating agents like trifluoromethanesulfonic anhydride or other fluorinated reagents. This step is crucial as it significantly alters the electronic properties of the quinoxaline ring .
  3. Final Esterification: In some synthetic routes, an esterification step may be included where ethanol is used to form ethyl esters of the resulting quinoxaline derivatives .
  4. Optimization Techniques: Recent advancements have incorporated green chemistry principles, such as microwave-assisted synthesis and recyclable catalysts, to improve yields and reduce environmental impact during the synthesis process .
Molecular Structure Analysis

The molecular structure of 6-(trifluoromethyl)quinoxaline can be represented as follows:

  • Chemical Formula: C9_{9}H5_{5}F3_{3}N2_{2}
  • Molecular Weight: Approximately 200.14 g/mol
  • InChI Key: PKAZXROSEIOTBH-UHFFFAOYSA-N
  • Structural Features: The structure consists of a fused bicyclic framework with a nitrogen atom in each ring and a trifluoromethyl group attached to one of the carbon atoms in the benzene-like portion of the molecule.

Data Representation

PropertyValue
IUPAC Name6-(Trifluoromethyl)quinoxaline
Molecular FormulaC9_{9}H5_{5}F3_{3}N2_{2}
Molecular Weight200.14 g/mol
InChI KeyPKAZXROSEIOTBH-UHFFFAOYSA-N
Chemical Reactions Analysis

6-(Trifluoromethyl)quinoxaline participates in various chemical reactions:

  1. Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives .
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used, which can modify its biological activity .
  3. Hydrolysis: The ester form can be hydrolyzed to yield corresponding carboxylic acids under acidic or basic conditions .

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 6-(trifluoromethyl)quinoxaline typically involves its interaction with specific molecular targets within biological systems:

  • It acts as an inhibitor for certain kinases, which are critical in signaling pathways related to cancer cell proliferation. The presence of the trifluoromethyl group enhances binding affinity to these targets due to increased lipophilicity and electronic effects .
  • Studies have shown that derivatives containing this structure exhibit significant anticancer activity by disrupting kinase-mediated pathways, leading to apoptosis in cancer cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(trifluoromethyl)quinoxaline contribute to its utility in research:

  • Physical State: Typically appears as a solid at room temperature.
  • Solubility: Miscible in organic solvents but has limited solubility in water due to its hydrophobic nature.
  • Melting Point: Specific melting points may vary based on purity but generally fall within expected ranges for quinoxalines.

These properties are crucial for determining appropriate conditions for storage, handling, and application in laboratory settings.

Applications

The applications of 6-(trifluoromethyl)quinoxaline extend across various scientific fields:

  1. Medicinal Chemistry: It serves as a building block for synthesizing kinase inhibitors that are pivotal in cancer research and therapy .
  2. Pharmaceutical Testing: Utilized as a reference standard in quality control processes within pharmaceutical development.
  3. Biological Studies: Employed in research investigating the biological activities of quinoxaline derivatives, including their potential anticancer, antimicrobial, and anti-inflammatory properties .
Synthetic Methodologies for 6-(Trifluoromethyl)quinoxaline Derivatives

Nucleophilic Substitution Strategies in Quinoxaline Core Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for the selective derivatization of halogenated 6-(trifluoromethyl)quinoxalines. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates adjacent positions (particularly C5 and C8) towards nucleophilic displacement, enabling efficient introduction of diverse nitrogen nucleophiles.

A key synthetic approach involves the Beirut reaction, yielding 6/7-halo-3-trifluoromethylquinoxaline-1,4-dioxides as versatile intermediates [2]. Subsequent regioselective SNAr with piperazine exemplifies the methodology's utility for generating compounds with enhanced aqueous solubility and antimicrobial potency. Notably, substitution of the 6-chloro group in 2-acyl-6-chloro-3-trifluoromethylquinoxaline 1,4-dioxide with N-Boc-piperazine, followed by deprotection, afforded water-soluble derivatives exhibiting significant activity against Mycobacterium smegmatis (MIC = 0.5–2 µg/mL) [2]. Challenges arise from competing dehalogenation under forcing conditions, mitigated by employing protected amines (e.g., N-Boc-piperazine) and optimizing reaction media.

Table 1: Nucleophilic Displacement on Halogenated 6-(Trifluoromethyl)quinoxalines

Quinoxaline SubstrateNucleophilePositionKey Product FeaturesApplication Target
2-Acyl-6-chloro-3-trifluoromethylquinoxaline-1,4-dioxideN-Boc-piperazineC6Enhanced water solubilityAntimicrobial agents
6,7-Dichloro-3-trifluoromethylquinoxaline3-AminophenolC6/C7Precursor to carboxylic acid derivativesKinase inhibitors (Pim-1/2)
7-Chloro-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylateAmines/AlcoholsC7Urethane/urea linked antagonistsAMPA receptor antagonists

Alternative leaving groups beyond halogens, such as alkoxy or aryloxy substituents, further expand the scope of SNAr modifications, providing access to ether-linked pharmacophores critical for receptor binding in AMPA antagonists [1] [3].

Condensation Reactions for Heterocyclic Ring Formation

The quinoxaline core assembly predominantly relies on condensation strategies, with the Beirut reaction and diamine-dicarbonyl coupling being paramount for constructing trifluoromethyl-substituted variants.

The Beirut reaction—condensing benzofuroxans with electron-rich 1,3-dicarbonyl compounds—offers a robust route to 6/7-substituted-3-trifluoromethylquinoxaline 1,4-dioxides. This reaction exhibits high regioselectivity when using monosubstituted benzofuroxans. For instance, condensation of fluorobenzofuroxan with trifluoromethyl-substituted 1,3-dicarbonyls in dry chloroform/triethylamine exclusively yielded 7-fluoro-3-trifluoromethylquinoxaline 1,4-dioxides. Structural assignment relied on characteristic 13C-NMR chemical shift increments (Δδ ~15-20 ppm for C9/C10) confirming regiochemistry [2] . This method efficiently incorporates the trifluoromethyl group during the ring-forming step.

Table 2: Key Condensation Routes to 6-(Trifluoromethyl)quinoxalines

Precursor 1Precursor 2ConditionsProductRegiocontrol Factor
4-Fluoro-1,2-benzofuroxanEthyl 4,4,4-trifluoroacetoacetateCHCl3, Et3N, RT2-Ethoxycarbonyl-7-fluoro-6-trifluoromethylquinoxaline 1,4-dioxideElectronic effects of F atom
4-Substituted-1,2-phenylenediamineDiethyl 2-oxomalonateEtOH, citric acid (cat.), RTEthyl 6/7-substituted-3-oxo-3,4-dihydroquinoxaline-2-carboxylateSteric/electronic of substituent
o-Phenylenediamine derivatives2,2'-ThenilEtOH, reflux2,3-Bis(thiophen-2-yl)-6-trifluoromethylquinoxalinePre-functionalized diamine

Simultaneously, the classical condensation of substituted o-phenylenediamines with α-dicarbonyls remains indispensable. Accessing 6-trifluoromethylquinoxalines typically requires pre-installation of the CF3 group on the aromatic diamine precursor. For example, 4-trifluoromethyl-o-phenylenediamine, condensed with phenylglyoxal, efficiently yields 2-phenyl-6-trifluoromethylquinoxaline [4] [7]. This approach provides direct access to diversely substituted derivatives without requiring post-cyclization functionalization, crucial for generating libraries of bioactive compounds like kinase inhibitors [8].

Regioselective Trifluoromethylation Techniques

Installing the trifluoromethyl group can occur either before or after quinoxaline ring formation, with method selection dictated by compatibility and regiochemical requirements.

Direct trifluoromethylation of pre-formed quinoxalines employs powerful reagents. Copper-mediated cross-coupling using Umemoto's reagent (Me4N+Tf-) or CF3I with CuI/DMF enables C–H functionalization at electron-deficient positions, though controlling mono-selectivity remains challenging [1] [3]. More reliably, nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF3) on 6-chloroquinoxaline precursors activated by the fused pyrazine ring and chlorine substituent allows regioselective introduction at C6. Subsequent SNAr then enables diversification at C7 [1].

The rational replacement of nitro groups with trifluoromethyl represents a strategically vital approach driven by stability needs. Studies on AMPA receptor antagonists revealed that 6-nitroquinoxaline-2-carboxylic acid derivatives exhibited poor photostability in neutral solutions, impeding pharmaceutical development. Systematic replacement of the nitro group with trifluoromethyl yielded analogs (e.g., compound 8) retaining high AMPA-R affinity (IC50 ≈ 0.1 µM) while achieving excellent photostability (>95% remaining after 24h light exposure). This substitution maintains the crucial electron-withdrawing character necessary for receptor interaction while overcoming a critical instability liability [1] [3].

Table 3: Trifluoromethyl Group Introduction Strategies

StrategyReagents/ConditionsStarting MaterialKey AdvantageLimitation
Nitro → Trifluoromethyl replacementReduction, Sandmeyer-like CF3 insertion6-NitroquinoxalineSolves photostability issues; retains bioactivityMulti-step sequence
Direct C–H TrifluoromethylationCF3I, CuI, DMF, 120°CUnsubstituted quinoxalineLate-stage functionalizationPoor regioselectivity
Nucleophilic displacementTMSCF3, CsF, DMF6-ChloroquinoxalineHigh regioselectivityRequires activated substrate
Cyclization with CF3-diamineGlyoxal/α-dicarbonyls4-Trifluoromethyl-o-phenylenediamineDirect access; no post-modification neededRequires specialized diamine

The contrasting electronic effects of nitro vs. trifluoromethyl groups significantly influence physicochemical properties. While both are strongly electron-withdrawing, the CF3 group exhibits lower reduction potential and greater hydrolytic stability. Crucially, its lower chromophoric character prevents light-induced decomposition pathways common to nitroarenes, making it indispensable for developing stable pharmaceuticals and optoelectronic materials [1] [4] [10].

Post-Synthetic Modifications via Urethane/Urea Linkages

Installing biologically critical substituents via urethane (carbamate) or urea linkages represents a pivotal late-stage diversification strategy for 7-amino-6-trifluoromethylquinoxalines. This approach is essential for optimizing pharmacokinetics and target engagement.

The synthesis of potent AMPA receptor antagonists exemplifies this methodology. 7-Amino-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acid derivatives undergo reaction with substituted phenyl isocyanates or chloroformates, generating 7-ureido/7-urethano analogs. Structure-activity relationship (SAR) studies revealed that a 4-carboxyphenyl group linked via a urethane (e.g., compound 14h/KRP-199) conferred optimal AMPA-R antagonism (IC50 = 0.08 µM) and neuroprotective efficacy in cerebral ischemia models. Notably, replacing the urethane with a urea linkage proved bioequivalent, while substituting the imidazole at C7 with pyrrole diminished affinity, highlighting the critical interplay of heterocycle and linker [1] [3]. The general sequence involves:

  • SNAr on 7-chloro-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylate with imidazole
  • Reduction of nitro group (if present) to amine
  • Coupling with aryl isocyanate/chloroformate

Similarly, kinase inhibitor scaffolds leverage urea linkages. Coupling 6-trifluoromethylquinoxaline-2-carboxylic acids with aryl amines via carbonyldiimidazole (CDI) activation generated analogs inhibiting Pim-1/2 kinases at submicromolar concentrations (e.g., 5c, Pim-1 IC50 = 0.21 µM; Pim-2 IC50 = 0.32 µM). X-ray crystallography confirmed the urea linker engages hinge region residues through hydrogen bonding, while the trifluoromethyl group occupies a hydrophobic pocket, enhancing affinity and selectivity [8].

Table 4: Urethane/Urea-Linked 6-(Trifluoromethyl)quinoxaline Bioactive Derivatives

Core StructureLinkage TypeAttached GroupBiological TargetKey Activity (IC50/MIC)Ref
7-Imidazolyl-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acidUrethane4-CarboxyphenylAMPA Receptor0.08 µM (Binding) [1] [3]
7-Imidazolyl-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acidUrea4-ChlorophenylAMPA Receptor0.12 µM (Binding) [1]
Quinoxaline-2-carboxylic acidUrea3-HydroxyphenylPim-1 Kinase0.21 µM (Enzymatic) [8]
3-Trifluoromethylquinoxaline-1,4-dioxideAmidePiperazineMycobacterium smegmatis0.5 µg/mL (MIC) [2]

These linkages profoundly impact solubility and membrane permeability. The hydrophilic character imparted by the urea/urethane moiety counterbalances the lipophilicity of the trifluoromethyl group, achieving favorable physicochemical profiles for CNS penetration (AMPA antagonists) or systemic distribution (kinase inhibitors/antibacterials). This balance is critical for advancing compounds into in vivo efficacy studies [1] [2] [8].

Properties

CAS Number

41959-33-5

Product Name

6-(Trifluoromethyl)quinoxaline

IUPAC Name

6-(trifluoromethyl)quinoxaline

Molecular Formula

C9H5F3N2

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H

InChI Key

PKVMFWYKYYDTAU-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1C(F)(F)F

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.